molecular formula C21H13F3N6OS B3439040 2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one

2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one

Cat. No.: B3439040
M. Wt: 454.4 g/mol
InChI Key: MMKNCVXKTFUWKO-UHFFFAOYSA-N
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Description

2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a purine moiety and a trifluoromethyl-phenyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Purine Moiety: The purine group can be introduced via nucleophilic substitution reactions, often using purine derivatives and suitable leaving groups.

    Attachment of the Trifluoromethyl-Phenyl Group: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the trifluoromethyl-phenyl group to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the purine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the purine and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts for Substitution Reactions: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving purine and quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one would depend on its specific biological target. Generally, compounds with purine and quinazolinone structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Purin-6-ylmethyl)-3-phenyl-3H-quinazolin-4-one: Lacks the trifluoromethyl group, which may affect its biological activity.

    2-(9H-Purin-6-ylsulfanylmethyl)-3-(4-methyl-phenyl)-3H-quinazolin-4-one: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one makes it unique compared to similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

2-(7H-purin-6-ylsulfanylmethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N6OS/c22-21(23,24)12-4-3-5-13(8-12)30-16(29-15-7-2-1-6-14(15)20(30)31)9-32-19-17-18(26-10-25-17)27-11-28-19/h1-8,10-11H,9H2,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNCVXKTFUWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one
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2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one
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2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one
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2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one
Reactant of Route 5
2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one
Reactant of Route 6
2-(9H-Purin-6-ylsulfanylmethyl)-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one

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